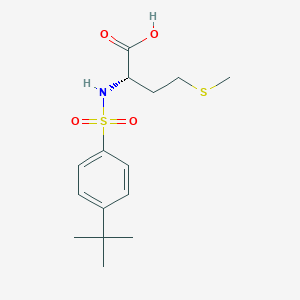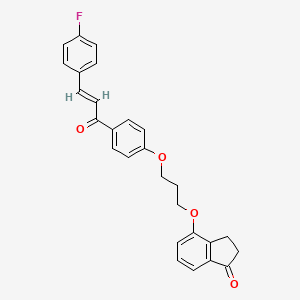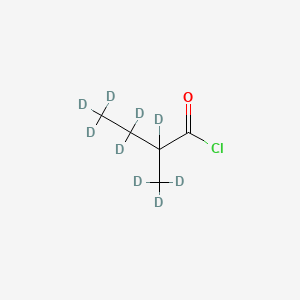
(+/-)-2-Methylbutyryl-d9 Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-2-Methylbutyryl chloride-d9 is a deuterated derivative of 2-methylbutyryl chloride. This compound is characterized by the presence of nine deuterium atoms, which replace the hydrogen atoms in the molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in scientific research to study reaction mechanisms, metabolic pathways, and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Methylbutyryl chloride-d9 typically involves the deuteration of 2-methylbutyryl chloride. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Deuteration: This involves the use of deuterated reagents to directly introduce deuterium atoms into the molecule. For example, the reaction of 2-methylbutyryl chloride with deuterated hydrochloric acid (DCl) can result in the formation of (±)-2-Methylbutyryl chloride-d9.
Industrial Production Methods
Industrial production of (±)-2-Methylbutyryl chloride-d9 may involve large-scale deuteration processes using specialized equipment and deuterium sources. The process typically includes:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
High-Pressure Deuteration: Employing high-pressure conditions to enhance the efficiency of deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-2-Methylbutyryl chloride-d9 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the molecule can be substituted with other nucleophiles, such as hydroxide ions, amines, or alcohols, leading to the formation of corresponding deuterated derivatives.
Addition Reactions: The compound can participate in addition reactions with unsaturated compounds, resulting in the formation of new deuterated products.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different deuterated products.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and alcohols are commonly used in substitution reactions.
Catalysts: Catalysts such as palladium or platinum may be used in hydrogenation or deuteration reactions.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions include deuterated alcohols, amines, and other derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(±)-2-Methylbutyryl chloride-d9 has several scientific research applications, including:
Metabolic Studies: Used as a tracer in metabolic studies to understand the pathways and mechanisms of metabolism in biological systems.
Reaction Mechanism Studies: Employed to study reaction mechanisms in organic chemistry, providing insights into the behavior of molecules during chemical reactions.
Pharmaceutical Research: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Isotope Labeling: Used in isotope labeling experiments to track the movement and interaction of molecules in various chemical and biological processes.
Wirkmechanismus
The mechanism of action of (±)-2-Methylbutyryl chloride-d9 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the molecule can influence the rate and outcome of chemical reactions due to the isotope effect, which can alter the bond strength and reaction kinetics. This makes the compound valuable in studying the detailed mechanisms of chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
(±)-2-Methylbutyryl chloride-d9 can be compared with other deuterated and non-deuterated analogs, such as:
2-Methylbutyryl chloride: The non-deuterated version of the compound, which lacks the isotope effect provided by deuterium.
Deuterated Acyl Chlorides: Other deuterated acyl chlorides, such as deuterated acetyl chloride or deuterated propionyl chloride, which may have similar applications but differ in their chemical structure and properties.
The uniqueness of (±)-2-Methylbutyryl chloride-d9 lies in its specific deuterium labeling, which provides distinct advantages in research applications, particularly in studying reaction mechanisms and metabolic pathways.
Eigenschaften
Molekularformel |
C5H9ClO |
|---|---|
Molekulargewicht |
129.63 g/mol |
IUPAC-Name |
2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
InChI-Schlüssel |
XRPVXVRWIDOORM-CBZKUFJVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)Cl)C([2H])([2H])[2H] |
Kanonische SMILES |
CCC(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


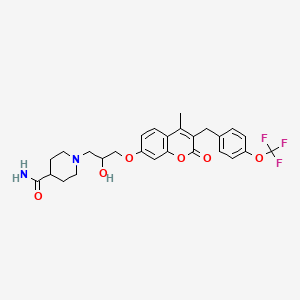
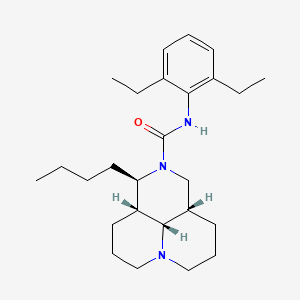

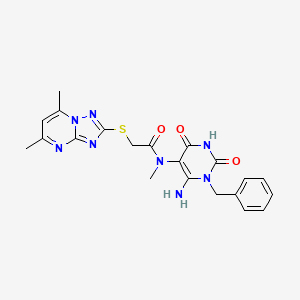
![5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B12396823.png)
![4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid](/img/structure/B12396829.png)
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396834.png)
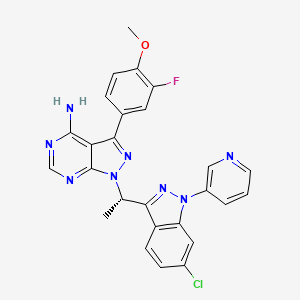
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B12396838.png)
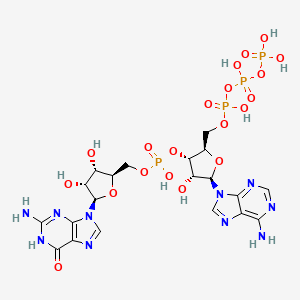
![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)
